molecular formula C10H9BrClNS B2587932 2-Bromo-5-methyl-4-phenylthiazole CAS No. 412923-45-6

2-Bromo-5-methyl-4-phenylthiazole

Cat. No.: B2587932
CAS No.: 412923-45-6
M. Wt: 290.6
InChI Key: QHNFUWOAQHXVFP-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4-phenylthiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, methyl, and phenyl groups in the thiazole ring makes this compound a compound of interest for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-methyl-4-phenylthiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution and oxidation reactions . It can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further react with cellular components .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . The compound’s ability to form covalent bonds with nucleophilic sites on proteins and enzymes is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of by-products that can have different biochemical activities . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects are often noted, where a specific dosage range is required to achieve the desired biochemical response without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . The compound’s lipophilicity also plays a role in its distribution, as it can readily cross cell membranes and accumulate in lipid-rich areas .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . The localization of this compound within the cell can impact its activity and function, as it may interact with different sets of biomolecules depending on its location .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-4-phenylthiazole typically involves the bromination of 5-methyl-4-phenylthiazole. One common method includes the reaction of 5-methyl-4-phenylthiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often use readily available starting materials and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-4-phenylthiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles.

Scientific Research Applications

2-Bromo-5-methyl-4-phenylthiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-phenylthiazole: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.

    5-Methyl-4-phenylthiazole: Lacks the bromine atom, which may result in different reactivity and biological properties.

    2-Amino-5-methyl-4-phenylthiazole: Contains an amino group instead of a bromine atom, leading to different chemical and biological behavior.

Uniqueness

2-Bromo-5-methyl-4-phenylthiazole is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for versatile modifications and applications in various fields of research .

Properties

IUPAC Name

2-bromo-5-methyl-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOQQISGUQUJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299964
Record name 2-Bromo-5-methyl-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412923-45-6
Record name 2-Bromo-5-methyl-4-phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412923-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methyl-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methyl-4-phenyl-1,3-thiazole
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Synthesis routes and methods

Procedure details

A solution of 1-methyl-2-oxo-2-phenylethyl thiocyanate (1.00 g, 5.23 mmol) in 25% hydrogen bromide/acetic acid (10 ml) was stirred at 130° C. for 2 hours and at room temperature for 1 hour. Water was poured into the reaction solution, and the mixture was extracted with chloroform. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to give 971 mg (73.1%) of the desired product as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73.1%

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